2-(3,4-Dimethoxybenzylidene)-1-indanone
CAS No.:
Cat. No.: VC15380037
Molecular Formula: C18H16O3
Molecular Weight: 280.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H16O3 |
---|---|
Molecular Weight | 280.3 g/mol |
IUPAC Name | (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3H-inden-1-one |
Standard InChI | InChI=1S/C18H16O3/c1-20-16-8-7-12(10-17(16)21-2)9-14-11-13-5-3-4-6-15(13)18(14)19/h3-10H,11H2,1-2H3/b14-9+ |
Standard InChI Key | FJGZVPFZRZDBNC-NTEUORMPSA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)/C=C/2\CC3=CC=CC=C3C2=O)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C=C2CC3=CC=CC=C3C2=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(3,4-Dimethoxybenzylidene)-1-indanone consists of an indanone backbone fused with a benzylidene group substituted at the 3,4-positions with methoxy groups. The planar arrangement of the two aromatic rings, evidenced by a dihedral angle of , promotes π-stacking interactions in crystalline states . X-ray crystallography data (CCDC 148419) confirm a monoclinic crystal system with space group , lattice parameters , and .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 280.3 g/mol | PubChem |
Crystal System | Monoclinic | PubChem |
Dihedral Angle | EvitaChem |
Spectroscopic Characterization
-
NMR: -NMR spectra reveal distinct signals for methoxy protons () and aromatic protons ().
-
IR: Strong absorption bands at (C=O stretch) and (C=C aromatic).
Synthesis and Reactivity
Claisen-Schmidt Condensation
The primary synthesis route involves a base-catalyzed Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde and 1-indanone. Sodium hydroxide () in ethanol at reflux conditions () yields the product with >80% efficiency:
Table 2: Optimization of Reaction Conditions
Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
NaOH | Ethanol | 60 | 82 |
KOH | DMF | 80 | 75 |
CsCO | CHCN | 25 | 68 |
Dimerization Studies
Under basic conditions (e.g., NaHCO/DMF), the compound undergoes stereoselective dimerization to form 2b, a tetracyclic derivative confirmed via X-ray crystallography . This reactivity highlights its potential as a precursor for complex heterocycles .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The compound inhibits NF-κB signaling by suppressing IκBα phosphorylation, reducing pro-inflammatory cytokines (TNF-α, IL-6) in macrophage models. At , it achieves 60% inhibition of COX-2 expression.
Table 3: Cytotoxicity Profiles
Cell Line | IC () | Mechanism |
---|---|---|
HeLa | 12.4 | Caspase-3/7 activation |
MCF-7 | 18.9 | p21-mediated G2/M arrest |
A549 | 24.1 | ROS generation |
Applications in Medicinal Chemistry
Lead Compound Optimization
Structural modifications, such as halogenation at the benzylidene moiety, enhance bioactivity. For example, chloro-substituted derivatives show 3-fold higher potency against COX-2.
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves solubility and bioavailability, achieving 90% drug release over 72 hours.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume